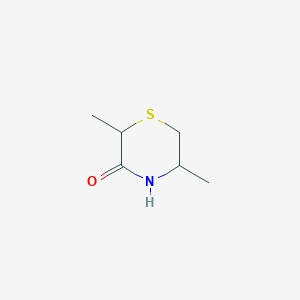
3-Thiomorpholinone, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiomorpholinone, 2,5-dimethyl- is an organic compound that belongs to the class of thiomorpholinones. It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is further substituted with two methyl groups at the 2 and 5 positions. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinone, 2,5-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylthiomorpholine with an oxidizing agent to introduce the carbonyl group, forming the thiomorpholinone ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinone, 2,5-dimethyl- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiomorpholinone, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms, which can then be replaced by other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Thiomorpholinone, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Thiomorpholinone, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation. The exact mechanisms are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: Lacks the carbonyl group and methyl substitutions.
2,5-Dimethylthiomorpholine: Similar structure but without the carbonyl group.
Thiomorpholinone: Similar structure but without the methyl substitutions.
Uniqueness
3-Thiomorpholinone, 2,5-dimethyl- is unique due to the presence of both the carbonyl group and the methyl substitutions. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
69226-11-5 |
|---|---|
Formule moléculaire |
C6H11NOS |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
2,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8) |
Clé InChI |
NSTLWQIRFPUZJP-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC(C(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


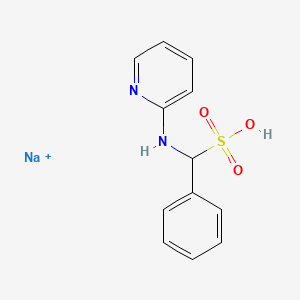
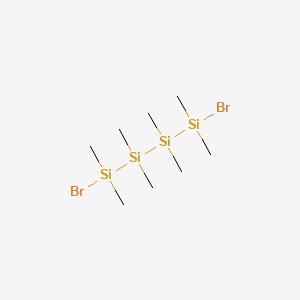
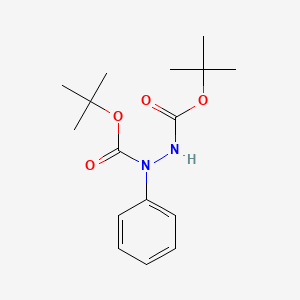

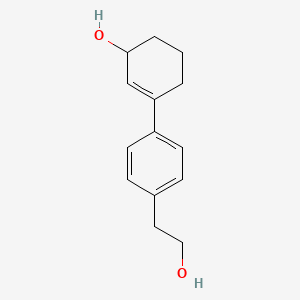
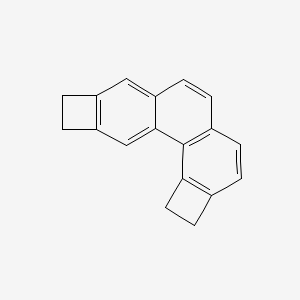

silane](/img/structure/B14469852.png)

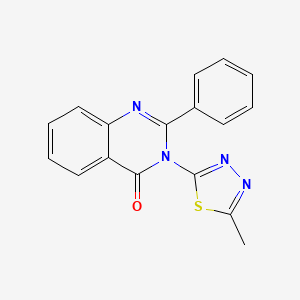
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
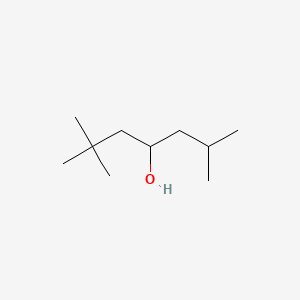
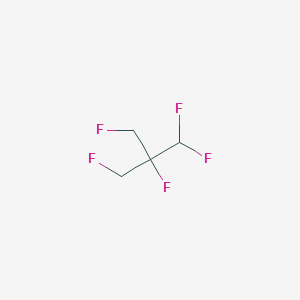
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
